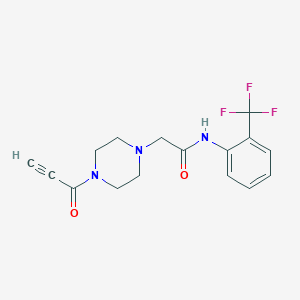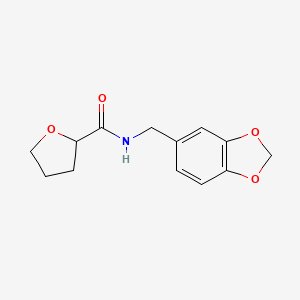
N-ethyl-1-(furan-2-ylcarbonyl)-N-phenylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ETHYL-1-(2-FURYLCARBONYL)-N-PHENYL-4-PIPERIDINECARBOXAMIDE is a synthetic organic compound that belongs to the class of piperidinecarboxamides. This compound is characterized by its unique structure, which includes a piperidine ring, a phenyl group, and a furylcarbonyl moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ETHYL-1-(2-FURYLCARBONYL)-N-PHENYL-4-PIPERIDINECARBOXAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using phenyl halides and suitable catalysts.
Attachment of the Furylcarbonyl Moiety: The furylcarbonyl group is attached through an acylation reaction, using furylcarbonyl chloride and a base such as triethylamine.
Final Coupling: The final step involves coupling the N-ethyl group to the piperidine ring, typically through an alkylation reaction using ethyl halides.
Industrial Production Methods
Industrial production of N-ETHYL-1-(2-FURYLCARBONYL)-N-PHENYL-4-PIPERIDINECARBOXAMIDE may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-ETHYL-1-(2-FURYLCARBONYL)-N-PHENYL-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and furylcarbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential analgesic and anti-inflammatory effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ETHYL-1-(2-FURYLCARBONYL)-N-PHENYL-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in the modulation of neurotransmitter systems.
Comparison with Similar Compounds
Similar Compounds
N-ETHYL-1-(2-FURYLCARBONYL)-N-PHENYL-4-PIPERIDINECARBOXAMIDE: shares structural similarities with other piperidinecarboxamides and furylcarbonyl derivatives.
N-PHENYL-4-PIPERIDINECARBOXAMIDE: Lacks the furylcarbonyl group, resulting in different chemical and biological properties.
N-ETHYL-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE: Lacks the phenyl group, affecting its overall activity and applications.
Uniqueness
The uniqueness of N-ETHYL-1-(2-FURYLCARBONYL)-N-PHENYL-4-PIPERIDINECARBOXAMIDE lies in its combined structural features, which confer distinct chemical reactivity and biological activity. Its specific combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H22N2O3 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-ethyl-1-(furan-2-carbonyl)-N-phenylpiperidine-4-carboxamide |
InChI |
InChI=1S/C19H22N2O3/c1-2-21(16-7-4-3-5-8-16)18(22)15-10-12-20(13-11-15)19(23)17-9-6-14-24-17/h3-9,14-15H,2,10-13H2,1H3 |
InChI Key |
PCCMGRJWVUXKNS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2CCN(CC2)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzamide](/img/structure/B14939744.png)

![5-{[(4-hydroxy-6-methylpyrimidin-2-yl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14939765.png)
![N-(2,5-dimethoxyphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide](/img/structure/B14939781.png)
![1-(1-Azepanyl)-2-{[6-(2-pyridyl)-3-pyridazinyl]sulfanyl}-1-ethanone](/img/structure/B14939786.png)
![N-[4-(acetylamino)phenyl]-2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B14939793.png)
![5-(2-Methoxyphenyl)-2-[(2-methoxyphenyl)amino]pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B14939797.png)
![Ethyl 4-{[(E)-1-(dimethylamino)methylidene]amino}-6-methyl-1-phenyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B14939801.png)
![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(methylamino)benzamide](/img/structure/B14939805.png)



![1-hydroxy-4,4,6,8-tetramethyl-1-(2-oxocycloheptyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14939825.png)
![N-{2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]butan-2-yl}-4-methylaniline](/img/structure/B14939827.png)
